2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Description
Properties
IUPAC Name |
(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-FCPABOFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287930-77-2, 142569-70-8 | |
| Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montelukast alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTELUKAST ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Reduction Step
Diisopinocamphylchloroborane reduces ketone (I) to alcohol (II) with 65% yield, establishing the (S)-configuration at the tertiary alcohol center. This step is stereospecific but limited by moderate yield and the need for chromatographic purification.
| Step | Reagent | Yield | Purity (ee) |
|---|---|---|---|
| Chiral Reduction | Diisopinocamphylchloroborane | 65% | Not reported |
| Grignard Reaction | Methyl MgBr | 62% | Not reported |
Purification Process for Optical Purity (WO2008135966A1)
A patent-pending purification method enhances the enantiomeric excess of Compound III to >99%, addressing limitations in the original synthesis.
Solvent Selection and Recrystallization
Optically impure Compound III is dissolved in toluene or acetonitrile under reflux. Slow cooling to <20°C precipitates the pure enantiomer, achieving:
Industrial-Scale Implementation
A demonstrated batch process uses 6.168 kg of impure Compound III in 17.7 L toluene, with diisopropylethylamine (2.72 L) as a base. After recrystallization, the product is filtered and dried, meeting pharmaceutical-grade purity standards.
Table 2: Purification Performance
| Parameter | Value |
|---|---|
| Solvent | Toluene/acetonitrile |
| Temperature | Reflux → <20°C |
| Enantiomeric Excess | 99.5% |
| Yield | 80–85% |
Alternative Synthetic Approaches (CN106831863B)
A Chinese patent discloses an intermediate-centric route using diphenyl chlorophosphate to activate hydroxyl groups, facilitating cyclization.
Intermediate IIIa Synthesis
Reacting compound IVa with diphenyl chlorophosphate in dichloromethane and triethylamine yields Intermediate IIIa at 99% yield. This method avoids Grignard reagents, offering milder conditions and reduced elimination side reactions.
Spectroscopic Validation
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H-NMR signals for Compound III include:
Mass Spectrometry
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| EP '717 Route | Establishes stereochemistry | Moderate yields, chromatography-dependent |
| WO2008135966A1 | High ee, scalable | Requires solvent optimization |
| CN106831863B | High yield, mild conditions | Indirect route |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
ON-01910 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl and styryl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzyl-styryl-sulfonates .
Scientific Research Applications
ON-01910 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzyl-styryl-sulfonates.
Biology: The compound is used to investigate cell cycle regulation and apoptosis in cancer cells.
Medicine: ON-01910 is being studied as a potential treatment for various cancers, including myelodysplastic syndromes and leukemias. .
Mechanism of Action
ON-01910 exerts its effects through multiple mechanisms:
Inhibition of Polo-like kinase 1 (Plk1): The compound inhibits the activity of Plk1, a key regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells
Interaction with PI3K/Akt pathway: ON-01910 inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Ras mimetic activity: The compound acts as a Ras mimetic, inhibiting Ras-Raf binding and altering Ras signaling.
Microtubule destabilization: ON-01910 acts as a microtubule-destabilizing agent, leading to cell cycle alterations.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (S)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)vinyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
- CAS Numbers : 142569-70-8 (primary), 287930-77-2 (stereospecific form)
- Molecular Formula: C₂₉H₂₈ClNO₂
- Molecular Weight : 457.99 g/mol
- Key Features: Stereochemistry: S-configuration at the chiral center . Functional Groups: Hydroxypropyl, propanol, chloroquinolinyl ethenyl substituents. Applications: Critical intermediate in synthesizing (S)-Montelukast, a leukotriene receptor antagonist used for asthma and allergy treatment .
Comparison with Structurally Similar Compounds
Stereoisomers: R-Enantiomer
Chloro-Substituted Analog
- Compound: 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol
- CAS : 880769-28-8 .
- Key Differences: Substituent: Chloro (-Cl) replaces the hydroxyl (-OH) group on the propyl chain. Molecular Formula: C₂₉H₂₇Cl₂NO . Molecular Weight: 476.437 g/mol . Physicochemical Properties:
- LogP : 7.58 (vs. 7.54 for the hydroxy compound in ) .
- Boiling Point: 620.6±55.0°C . Role: Potential impurity or synthetic intermediate in Montelukast production .
Deuterated Form
Montelukast-Related Impurities
- Example: 2-(2-(3(S)-Chloro-3-(3-(2-(7-chloro-2-quinolinyl)-(E)ethenyl)phenyl)propyl)phenyl)-2-propanol
- CAS : 1079753-36-8 .
- Key Differences :
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Stereochemical Influence : The S-enantiomer exhibits superior binding affinity to leukotriene receptors compared to the R-form, validating its use in Montelukast production .
- Chloro vs. Hydroxy Substitution : The chloro analog’s higher LogP (7.58 vs. 7.54) suggests increased lipophilicity, which may affect membrane permeability but reduces solubility, limiting therapeutic utility .
- Impurity Profiles : Chlorinated derivatives are tightly controlled during synthesis to ensure final drug purity >95% (HPLC) .
Biological Activity
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, also known as a pharmaceutical intermediate, has garnered attention for its potential biological activities, particularly in relation to its role in the synthesis of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H28ClNO2
- Molecular Weight : 457.99 g/mol
- CAS Number : 287930-77-2
The compound features a complex structure that includes a chloroquinoline moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Montelukast. Montelukast functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLTR1), thereby inhibiting the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses .
Antiinflammatory Effects
Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, Montelukast has been shown to reduce airway inflammation and hyperreactivity in animal models of asthma . The specific activity of this compound in this context remains to be fully elucidated but is expected to mirror these effects due to its structural similarities.
Case Studies and Research Findings
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol to improve enantiomeric purity?
Methodological Answer:
The stereoselective synthesis of this compound requires chiral resolution techniques due to its (S)-configuration. A validated approach involves:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to control stereochemistry during the formation of the ethenyl bridge .
- Chromatographic purification : Employ chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns, to isolate the (S)-enantiomer. For example, a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid achieves baseline separation .
- Crystallization : Recrystallization in ethanol/water mixtures (7:3 ratio) enhances enantiomeric excess (ee) to >99%, confirmed by polarimetry and chiral HPLC .
Basic: What analytical methods are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify the quinolinyl, ethenyl, and hydroxypropyl groups. For example, the ethenyl protons appear as doublets at δ 6.8–7.2 ppm (J = 16 Hz), while the hydroxy proton resonates at δ 2.1 ppm (broad singlet) .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 458.96 (calculated for CHClNO: 457.955) .
- X-ray crystallography : Resolves the absolute (S)-configuration, with crystallographic data deposited in the Cambridge Structural Database (CSD entry: CCD00818971) .
Advanced: How can researchers investigate environmental fate and biodegradation pathways of this compound?
Methodological Answer:
Adopt a tiered approach:
- Phase I (Lab-scale) : Use OECD 301D respirometry to assess aerobic biodegradability. Incubate the compound (10 mg/L) with activated sludge (30°C, pH 7) and monitor CO evolution via gas chromatography. A <20% mineralization rate suggests persistence .
- Phase II (Metabolite profiling) : Employ LC-QTOF-MS to identify transformation products. For example, hydroxylation at the quinolinyl ring (observed m/z 474.97) or cleavage of the ethenyl bond (fragment ions at m/z 245.1) .
- Phase III (Ecotoxicology) : Conduct Daphnia magna acute toxicity tests (OECD 202). A 48-h EC > 100 mg/L indicates low acute risk, but chronic effects (e.g., reproductive impairment) require lifecycle assays .
Advanced: What computational strategies predict the compound’s binding affinity to leukotriene receptors (e.g., CysLT1_11)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with the CysLT crystal structure (PDB: 6RZ4). The hydroxypropyl group forms hydrogen bonds with Gln and Arg, while the quinolinyl moiety engages in π-π stacking with Phe (predicted ΔG = -9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å over the trajectory confirms a stable receptor-ligand complex .
- Free energy perturbation (FEP) : Quantify binding energy differences between enantiomers. The (S)-enantiomer shows a 3.5 kcal/mol advantage over (R), aligning with experimental IC data (S: 2.3 nM vs. R: 420 nM) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δ = 18.2 MPa, δ = 5.1 MPa, δ = 9.8 MPa) to identify optimal solvents. Ethyl acetate (δ = 18.6) outperforms DMSO (δ = 26.7) due to closer parameter alignment .
- Thermodynamic profiling : Use differential scanning calorimetry (DSC) to detect polymorphs. A single endotherm at 165°C (ΔH = 120 J/g) indicates a stable crystalline form, while amorphous phases show glass transitions near 75°C .
- Co-solvent systems : Test ethanol-water mixtures (e.g., 70:30 v/v) to enhance solubility. A 25 mg/mL solubility at 25°C is achievable, validated by UV-Vis spectroscopy (λ = 254 nm) .
Advanced: What methodologies address discrepancies in reported bioactivity across cell-based assays?
Methodological Answer:
- Assay standardization : Use HEK293 cells stably transfected with CysLT receptors. Normalize data to internal controls (e.g., montelukast as a reference antagonist) to minimize inter-lab variability .
- Signal pathway profiling : Quantify Ca flux via FLIPR assays. A 10 μM compound induces a 250% signal increase over baseline, blocked by 1 μM montelukast (p < 0.001, n = 6) .
- Orthogonal validation : Confirm results with ELISA (e.g., leukotriene D inhibition) and surface plasmon resonance (SPR) to measure direct receptor binding (K = 1.8 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
